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Compound of Interest

Compound Name: Onvansertib

Cat. No.: B609756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing adverse events (AEs) observed

in clinical trials of Onvansertib, with a focus on recommended dose adjustments. The

information is compiled from published data from clinical studies.

Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with Onvansertib?

A1: In clinical trials of Onvansertib in combination with FOLFIRI and bevacizumab, the most

frequently reported treatment-emergent adverse events (TEAEs) of any grade include fatigue,

neutropenia, nausea, diarrhea, and stomatitis. Grade 3 and 4 TEAEs are also observed, with

neutropenia being the most common.[1]

Q2: Are there established dose levels for Onvansertib in clinical trials?

A2: Yes, Onvansertib has been evaluated at various dose levels in clinical trials. In a phase 1b

study for metastatic colorectal cancer (mCRC), dose escalation proceeded through 12 mg/m²,

15 mg/m², and 18 mg/m².[2] The recommended Phase 2 dose (RP2D) in combination with

FOLFIRI and bevacizumab was established at 15 mg/m² administered on days 1-5 and 15-19

of a 28-day cycle.[2][3] In a different trial for first-line treatment of RAS-mutated mCRC,

Onvansertib was evaluated at 20 mg and 30 mg doses in combination with standard-of-care

chemotherapy and bevacizumab.[4][5][6]
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Q3: What is the general approach to managing adverse events during Onvansertib treatment?

A3: The management of adverse events, particularly Grade 3 or 4 toxicities, typically involves a

combination of dose interruption, dose delay, and supportive care.[7] For neutropenia,

management strategies have included the addition of growth factor support and the removal of

the 5-FU bolus from the FOLFIRI regimen.[3] Treatment modifications or delays are based on

the resolution of the toxicity from the previous cycle.[7]

Troubleshooting Guide: Dose Adjustments for
Specific Adverse Events
While a specific, publicly available dose reduction schedule for Onvansertib is not detailed in

the reviewed literature, the following guidance is based on the management strategies reported

in clinical trials.

Hematological Toxicities
Neutropenia is the most common dose-limiting toxicity.

Table 1: Summary of Dosing and High-Grade Neutropenia in Key Onvansertib Trials

Clinical Trial Onvansertib Dose
Combination
Regimen

Rate of Grade 3/4
Neutropenia

Phase 1b (mCRC) 12, 15, 18 mg/m²
FOLFIRI +

Bevacizumab

Dose-limiting toxicities

observed, including

Grade 4 neutropenia

at 15 mg/m² and 18

mg/m², and Grade 4

febrile neutropenia at

12 mg/m².[2]

Phase 2 (mCRC) 15 mg/m² (RP2D)
FOLFIRI +

Bevacizumab

Grade 3: 35.8%,

Grade 4: 5.7%[1]
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Grade 3-4 Neutropenia: The primary management strategy reported is the modification of the

accompanying chemotherapy, specifically the discontinuation of the 5-fluorouracil (5-FU)

bolus in subsequent cycles of FOLFIRI. The use of granulocyte colony-stimulating factor (G-

CSF) is also a reported supportive care measure.

Onvansertib Dose Modification: While not explicitly detailed with specific dose levels,

temporary interruption of Onvansertib dosing is a potential course of action until the adverse

event resolves. The decision to restart Onvansertib, and at what dose, should be based on

clinical judgment and the resolution of the toxicity.

Non-Hematological Toxicities
Other reported Grade 3 or higher adverse events include hypertension, diarrhea, and nausea.

Management of Non-Hematological Toxicities:

Grade 3-4 Non-Hematological Toxicities: A temporary interruption of Onvansertib is

recommended until the toxicity resolves to Grade 1 or baseline.

Re-initiation of Dosing: Upon resolution of the toxicity, a clinical decision should be made

regarding re-challenging with Onvansertib at the same or a reduced dose level.

Experimental Protocols
The dose escalation and determination of the recommended phase 2 dose (RP2D) in the key

clinical trials for mCRC followed a standard 3+3 dose-escalation design.

Phase 1b Dose-Escalation Protocol (NCT03829410):

Patient Cohorts: Patients were enrolled in cohorts of three.

Dose Escalation: Onvansertib was administered at escalating doses of 12 mg/m², 15

mg/m², and 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle, in combination with FOLFIRI

and bevacizumab.[2]

Dose-Limiting Toxicity (DLT) Assessment: DLTs were evaluated during the first cycle of

treatment.
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Maximum Tolerated Dose (MTD) Determination: If no DLTs were observed in a cohort of

three patients, the dose was escalated for the next cohort. If one DLT was observed, the

cohort was expanded to six patients. The MTD was defined as the highest dose at which no

more than one out of six patients experienced a DLT.[2]

Visualizations
Onvansertib Mechanism of Action: PLK1 Inhibition
Onvansertib is a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle

progression, particularly during mitosis.[4] Inhibition of PLK1 disrupts the formation of the

mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
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Caption: Onvansertib inhibits PLK1, leading to mitotic arrest and apoptosis.

Logical Workflow for Managing Adverse Events
This diagram outlines a general decision-making process for managing adverse events during

Onvansertib treatment based on the available clinical trial data.
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Adverse Event Management Workflow for Onvansertib

Patient on Onvansertib Treatment
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Caption: Decision workflow for managing adverse events with Onvansertib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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